molecular formula C7H9BrN2S B8093592 3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide

3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide

Cat. No.: B8093592
M. Wt: 233.13 g/mol
InChI Key: VYKLHVVLGLHSRJ-UHFFFAOYSA-N
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Description

The compound with the identifier “3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial settings for its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH levels, to optimize the yield and purity of the compound.

    Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and automated systems to ensure consistent quality and efficiency. The industrial process may also include additional steps for quality control and environmental safety.

Chemical Reactions Analysis

Types of Reactions

The compound “3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or industrial applications.

Scientific Research Applications

The compound “3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is utilized in the production of various industrial products and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which “3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action can vary depending on the specific application and context.

Properties

IUPAC Name

3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.BrH/c1-5-3-9-6(2)4-10-7(9)8-5;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKLHVVLGLHSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=CSC2=N1)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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